4-amino-N-butyl-3-(trifluoromethyl)benzamide
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Overview
Description
4-amino-N-butyl-3-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-butyl-3-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group into the benzamide structure. One common method is through the reaction of 4-amino-3-(trifluoromethyl)benzoic acid with butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-butyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamides, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.
Scientific Research Applications
4-amino-N-butyl-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-butyl-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-butylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-amino-N-butyl-3-(difluoromethyl)benzamide: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group in 4-amino-N-butyl-3-(trifluoromethyl)benzamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-amino-N-butyl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-2-3-6-17-11(18)8-4-5-10(16)9(7-8)12(13,14)15/h4-5,7H,2-3,6,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCYDIBJYQXHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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